

An In-depth Technical Guide to 2-(Dimethylamino)phenylboronic Acid

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Compound of Interest

Compound Name: 2-(Dimethylamino)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)phenylboronic acid is an organoboron compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, comprising a phenyl ring substituted with both a boronic acid group and a dimethylamino group at the ortho position, confer specific chemical properties that make it a valuable reagent and building block. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its utility in drug development and related research fields.

Core Data Summary

The fundamental properties of **2-(Dimethylamino)phenylboronic acid** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Weight	165.00 g/mol	[1]
Chemical Formula	C ₈ H ₁₂ BNO ₂	[1]
CAS Number	89291-23-6	
Appearance	Solid	
Melting Point	70 °C	
Boiling Point	317.0 ± 44.0 °C at 760 mmHg	
InChI Key	NLTUDNKQUJVGKP- UHFFFAOYSA-N	

Synthesis

The synthesis of **2-(Dimethylamino)phenylboronic acid** can be achieved through the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. A detailed protocol for the synthesis of the related isomer, **3-(Dimethylamino)phenylboronic acid**, is presented below, which can be adapted for the synthesis of the 2-isomer by starting with 2-bromo-N,N-dimethylaniline.

Experimental Protocol: Synthesis of 3-(Dimethylamino)phenylboronic Acid

This protocol describes the synthesis of 3-(Dimethylamino)phenylboronic acid from 3-bromo-N,N-dimethylaniline.

Materials:

- 3-bromo-N,N-dimethylaniline
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexane
- Trimethyl borate

- Hydrochloric acid (2 M)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve 3-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1-1.5 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes.
- Add trimethyl borate (3-4 eq) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding 2 M hydrochloric acid.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 3-(Dimethylamino)phenylboronic acid.

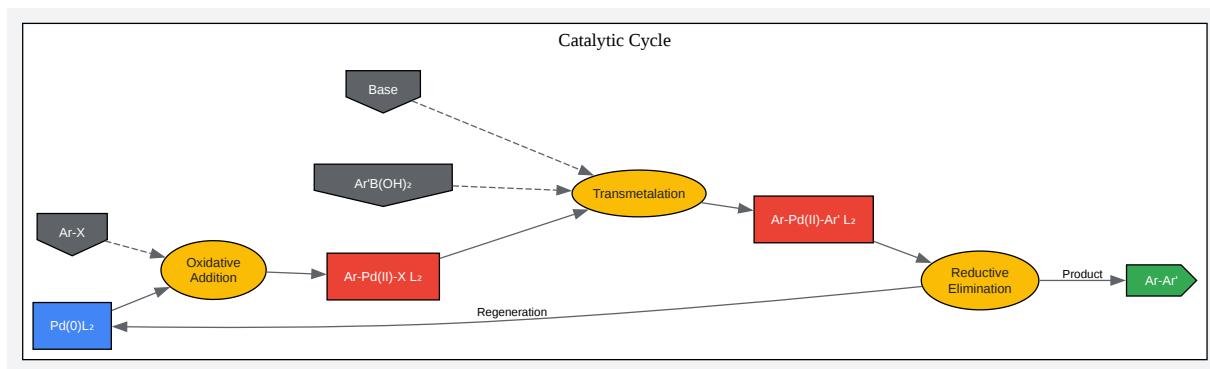
Applications in Drug Development and Organic Synthesis

2-(Dimethylamino)phenylboronic acid and its derivatives are pivotal in several areas of drug development and organic synthesis, primarily due to the reactivity of the boronic acid moiety.

Suzuki-Miyaura Cross-Coupling Reactions

Phenylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.^{[2][3][4]} These biaryl structures are common motifs in many biologically active molecules and pharmaceuticals. The reaction involves the coupling of an organoboron compound (e.g., **2-(dimethylamino)phenylboronic acid**) with an organic halide or triflate.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination steps.



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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid.

Materials:

- Aryl halide (e.g., aryl bromide)
- **2-(Dimethylamino)phenylboronic acid**
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., Dioxane, Toluene, DMF/water mixture)

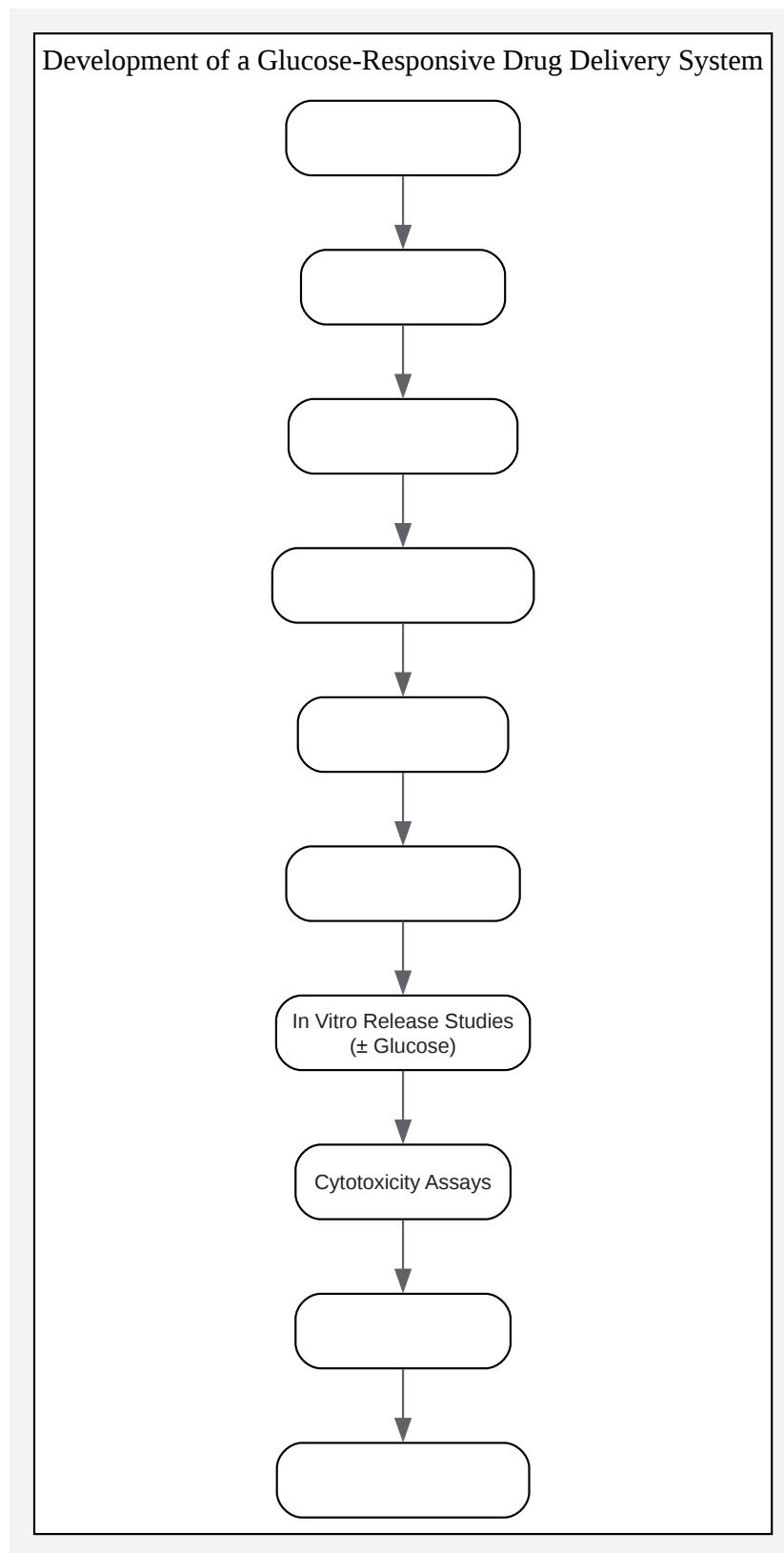
Procedure:

- To a reaction vessel, add the aryl halide (1.0 eq), **2-(Dimethylamino)phenylboronic acid** (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
- Add the appropriate solvent and degas the mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Glucose-Responsive Systems for Drug Delivery

Phenylboronic acids are known to form reversible covalent complexes with diols, such as glucose.^[5] This property is exploited in the design of "smart" drug delivery systems, particularly for insulin.^[5] Polymers functionalized with phenylboronic acid moieties can exhibit glucose-responsive swelling or disassembly, leading to the controlled release of an encapsulated drug like insulin in response to elevated glucose levels.

The workflow for developing a glucose-responsive drug delivery system using a phenylboronic acid-containing polymer is outlined below.



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Workflow for developing a glucose-responsive drug delivery system.

Conclusion

2-(Dimethylamino)phenylboronic acid is a versatile and valuable compound in modern organic and medicinal chemistry. Its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it a key building block for the synthesis of complex organic molecules. Furthermore, its ability to interact with diols has paved the way for innovative applications in the development of stimuli-responsive materials for targeted drug delivery. For researchers and professionals in drug development, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in creating novel therapeutics and advanced materials.

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